1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine-3-carboxylic acid with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carboxylic acid group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the cyclopropylacetyl group, making it less hydrophobic and potentially less active in certain biological assays.
1-(2-cyanoethyl)piperidine-3-carboxylic acid: Contains a cyano group instead of a cyclopropylacetyl group, which may alter its reactivity and biological activity.
1-(2-furylmethyl)piperidine-3-carboxylic acid: Has a furylmethyl group, which can affect its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
1099058-85-1 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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